molecular formula C15H19NO5 B3022637 Methyl N-Boc-6-hydroxy-indoline-2-carboxylate CAS No. 1255098-54-4

Methyl N-Boc-6-hydroxy-indoline-2-carboxylate

Cat. No.: B3022637
CAS No.: 1255098-54-4
M. Wt: 293.31 g/mol
InChI Key: MGEQMUYQRDRBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-Boc-6-hydroxy-indoline-2-carboxylate: is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form a ketone.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of 6-keto-indoline-2-carboxylate.

    Reduction: Formation of 6-hydroxy-indoline-2-carboxylic acid.

    Substitution: Formation of N-H-6-hydroxy-indoline-2-carboxylate.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications in treating various diseases.
  • Used in the development of novel pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of Methyl N-Boc-6-hydroxy-indoline-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed to expose the amine, which can then interact with enzymes or receptors. The hydroxyl group at the 6-position can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    Methyl 6-nitroindoline-2-carboxylate: Similar structure but with a nitro group at the 6-position.

    Methyl 6-aminoindoline-2-carboxylate: Similar structure but with an amino group at the 6-position.

Uniqueness:

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 6-hydroxy-2,3-dihydroindole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11-8-10(17)6-5-9(11)7-12(16)13(18)20-4/h5-6,8,12,17H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEQMUYQRDRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118825
Record name 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-54-4
Record name 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-6-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Reactant of Route 3
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Reactant of Route 4
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate
Reactant of Route 6
Methyl N-Boc-6-hydroxy-indoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.